6-(Boc-amino)-5-bromoquinoline
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Overview
Description
6-(Boc-amino)-5-bromoquinoline is a quinoline derivative that features a tert-butoxycarbonyl (Boc) protected amino group at the sixth position and a bromine atom at the fifth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Boc-amino)-5-bromoquinoline typically involves the following steps:
Bromination of Quinoline: The starting material, quinoline, is brominated at the fifth position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst such as iron(III) bromide.
Protection of Amino Group: The amino group at the sixth position is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP) to form the Boc-protected amino group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Boc-amino)-5-bromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: The Boc-protected amino group can be deprotected using acidic conditions, typically with trifluoroacetic acid (TFA), to yield the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and sodium alkoxide. Reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used under anhydrous conditions to remove the Boc protecting group.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Deprotection Reactions: The major product is 6-amino-5-bromoquinoline.
Scientific Research Applications
6-(Boc-amino)-5-bromoquinoline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of kinase inhibitors and other bioactive molecules.
Material Science: It is employed in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(Boc-amino)-5-bromoquinoline depends on its application:
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-bromoquinoline: Lacks the Boc protecting group, making it more reactive but less selective in certain reactions.
6-(Boc-amino)quinoline: Lacks the bromine atom, limiting its utility in substitution reactions.
5-Bromoquinoline: Lacks the amino group, reducing its versatility in synthetic applications.
Uniqueness
6-(Boc-amino)-5-bromoquinoline is unique due to the presence of both the Boc-protected amino group and the bromine atom, providing a balance of reactivity and selectivity. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
IUPAC Name |
tert-butyl N-(5-bromoquinolin-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-6-10-9(12(11)15)5-4-8-16-10/h4-8H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSMGXYVEQETDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C2=C(C=C1)N=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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